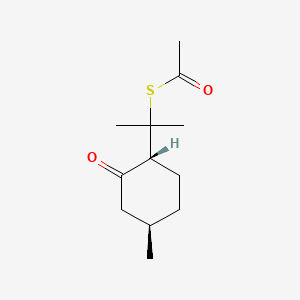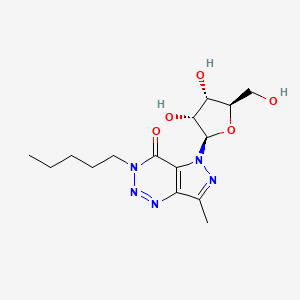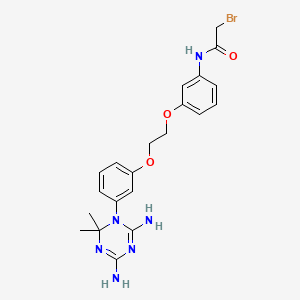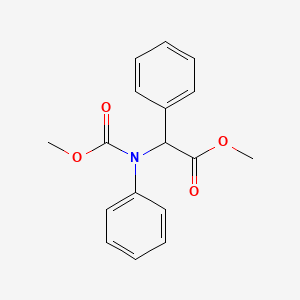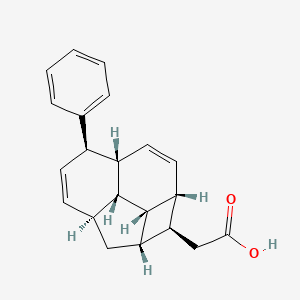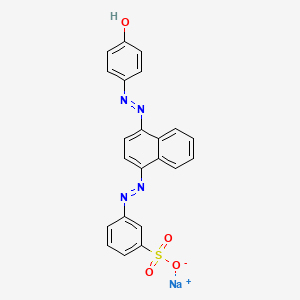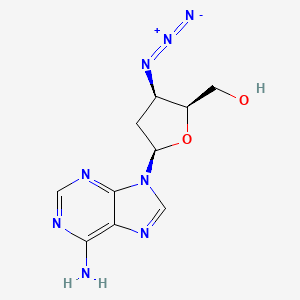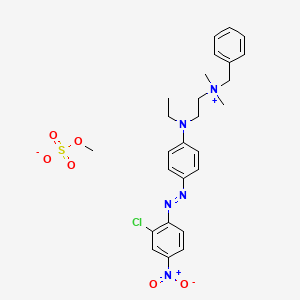
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an azo group, a chloro-nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Quaternization: The azo compound is then reacted with N,N-dimethylethanolamine to introduce the quaternary ammonium group.
Methylation: Finally, the compound is methylated using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for quaternization and methylation to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves:
Molecular Targets: The azo group interacts with cellular components, leading to various biochemical effects.
Pathways Involved: The compound can induce oxidative stress, disrupt cellular membranes, and interfere with enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Chloro-2-nitrophenyl methylcarbamate
Uniqueness
2-(Ethyl(4-((2-chloro-4-nitrophenyl)azo)phenyl)amino)-N-(phenylmethyl)-N,N-dimethylethanaminium methyl sulfate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
35714-88-6 |
|---|---|
Fórmula molecular |
C26H32ClN5O6S |
Peso molecular |
578.1 g/mol |
Nombre IUPAC |
benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C25H29ClN5O2.CH4O4S/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;1-5-6(2,3)4/h5-15,18H,4,16-17,19H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
CWWALSYGYWFTOW-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



